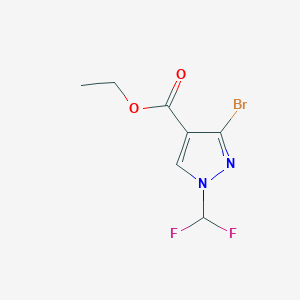
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with bromine, difluoromethyl, and ethyl ester groups
Preparation Methods
The synthesis of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which is a key intermediate . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to achieve the desired product. Industrial production methods may optimize these steps to increase yield and efficiency.
Chemical Reactions Analysis
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cross-Coupling Reactions: The pyrazole ring can be involved in cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a pyrazole ring with a difluoromethyl group but differs in its other substituents.
1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Another pyrazole derivative with different substituents, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family and has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered ring structure with two nitrogen atoms, a bromine atom at the 3-position, a difluoromethyl group at the 1-position, and an ethyl ester functional group at the 4-position. These substituents enhance its reactivity and potential applications in medicinal chemistry and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes or receptors involved in various disease processes. Understanding these interactions is crucial for elucidating how structural modifications can enhance efficacy and selectivity against particular biological targets.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens, demonstrating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.
Research Findings
A variety of studies have explored the biological activity of this compound. Below are some key findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Demonstrated inhibition of multiple bacterial strains. |
| Study B | Anticancer effects | Showed cytotoxic effects on cancer cell lines. |
| Study C | Mechanism of action | Identified specific enzyme inhibition related to disease processes. |
Case Studies
Case Study 1 : In a study examining the antimicrobial properties, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential application in developing new antimicrobial agents.
Case Study 2 : Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C7H7BrF2N2O2 |
|---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(difluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)4-3-12(7(9)10)11-5(4)8/h3,7H,2H2,1H3 |
InChI Key |
OEFHBSNDVKKVDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















